molecular formula C20H18N4O3 B3966082 N-benzyl-4-(methylamino)-3-nitro-N-pyridin-2-ylbenzamide

N-benzyl-4-(methylamino)-3-nitro-N-pyridin-2-ylbenzamide

Cat. No.: B3966082
M. Wt: 362.4 g/mol
InChI Key: SFRYJBWGIITLBU-UHFFFAOYSA-N
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Description

N-benzyl-4-(methylamino)-3-nitro-N-pyridin-2-ylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, a nitro group, and a pyridin-2-yl group attached to a benzamide core. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(methylamino)-3-nitro-N-pyridin-2-ylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a benzylamine derivative with a nitro-substituted benzoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as Lewis acids or transition metal complexes, can further enhance the reaction rate and selectivity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(methylamino)-3-nitro-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of N-benzyl-4-(methylamino)-3-amino-N-pyridin-2-ylbenzamide.

    Reduction: Formation of N-benzyl-4-(methylamino)-3-amino-N-pyridin-2-ylbenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-(methylamino)-3-nitro-N-pyridin-2-ylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-4-(methylamino)-3-nitro-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, the nitro group may participate in redox reactions, while the benzyl and pyridin-2-yl groups can enhance binding affinity to specific proteins.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-methylbenzamide: Lacks the nitro and pyridin-2-yl groups, resulting in different chemical properties and reactivity.

    N-benzyl-4-fluorobenzamide: Contains a fluorine atom instead of a nitro group, leading to different electronic effects and reactivity.

    N-benzyl-4-sulfamoyl-benzamide: Contains a sulfamoyl group, which imparts different solubility and reactivity characteristics.

Uniqueness

N-benzyl-4-(methylamino)-3-nitro-N-pyridin-2-ylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group allows for redox activity, while the pyridin-2-yl group enhances binding affinity to specific molecular targets. This combination makes the compound a valuable tool in various research applications.

Properties

IUPAC Name

N-benzyl-4-(methylamino)-3-nitro-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-21-17-11-10-16(13-18(17)24(26)27)20(25)23(19-9-5-6-12-22-19)14-15-7-3-2-4-8-15/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRYJBWGIITLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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